3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is an organic compound with the molecular formula C10H9N2OCl. It is characterized by a benzaldehyde moiety substituted with a pyrazole ring at the 4-position. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of both the aromatic benzene and the heterocyclic pyrazole enhances its chemical properties, making it a valuable intermediate in synthetic organic chemistry.
| Reaction Type | Product |
|---|---|
| Oxidation | 3-(1H-pyrazol-4-yl)benzoic acid |
| Reduction | 3-(1H-pyrazol-4-yl)benzyl alcohol |
| Substitution | Various substituted pyrazole derivatives |
The biological activity of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is primarily linked to its interactions with biological targets. It has been studied as a potential inhibitor of various enzymes, leveraging the ability of the pyrazole ring to form hydrogen bonds and other interactions with active sites. This compound may also exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for further pharmacological evaluation .
The synthesis of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride typically involves the following steps:
This method allows for the efficient production of the compound while maintaining high purity levels.
3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride has several significant applications:
Studies on 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride have focused on its interactions with biological macromolecules. Its mechanism of action often involves binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity. This property is particularly valuable in drug development, where understanding these interactions can lead to more effective therapeutic agents.
Several compounds share structural similarities with 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzaldehyde | 99662-34-7 | 0.84 |
| 1-Phenylpyrazole-4-carboxaldehyde | 54605-72-0 | 0.83 |
| (3-(1H-Pyrazol-1-yl)phenyl)methanamine | 687635-04-7 | 0.82 |
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine | 368870-03-5 | 0.82 |
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride | 1107632-13-2 | 0.81 |
The uniqueness of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride lies in its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds. Its distinct structural features allow for targeted applications in enzyme inhibition and synthetic organic chemistry, setting it apart from other pyrazole derivatives .